molecular formula C6H3Cl2FO B1390456 3,6-Dichloro-2-fluorophenol CAS No. 916420-67-2

3,6-Dichloro-2-fluorophenol

Cat. No.: B1390456
CAS No.: 916420-67-2
M. Wt: 180.99 g/mol
InChI Key: BBXJSLMPYFSGER-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorophenol: is an organic compound with the molecular formula C6H3Cl2FO. It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring with a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,6-dichlorophenol, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: 3,6-Dichloro-2-fluorophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for complex molecules .

Biology and Medicine: In biological research, it is used to study the effects of halogenated phenols on biological systems. It can serve as a model compound to investigate the interactions of halogenated phenols with enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3,6-Dichloro-2-fluorophenol is unique due to its specific halogenation pattern, which provides distinct reactivity and stability. This makes it a valuable compound for various chemical syntheses and industrial applications .

Properties

IUPAC Name

3,6-dichloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXJSLMPYFSGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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